N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound that features a combination of indole, thiophene, and nitrophenyl groups. These structural motifs are often found in compounds with significant biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the indole derivative: Starting with an indole compound, functionalization at the nitrogen atom to introduce the ethyl chain.
Thiophene coupling: Introduction of the thiophene ring through a coupling reaction, possibly using a palladium-catalyzed cross-coupling reaction.
Oxalamide formation: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and the nitrophenyl amine under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenation reagents or electrophilic aromatic substitution conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways due to its structural motifs.
Medicine: Possible pharmaceutical applications, particularly if it exhibits biological activity.
Industry: Use in materials science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and thiophene rings can interact with various molecular targets, including enzymes and receptors, through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(indolin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: Lacks the thiophene ring.
N1-(2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: Lacks the indole ring.
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide: Lacks the nitrophenyl group.
Uniqueness
The presence of all three functional groups (indole, thiophene, and nitrophenyl) in N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide makes it unique and potentially more versatile in its applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-21(22(28)24-16-7-9-17(10-8-16)26(29)30)23-14-19(20-6-3-13-31-20)25-12-11-15-4-1-2-5-18(15)25/h1-10,13,19H,11-12,14H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDCTVHKYBHAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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